molecular formula C15H13NO3 B13001104 10-Ethyl-10H-phenoxazine-2-carboxylic acid

10-Ethyl-10H-phenoxazine-2-carboxylic acid

Cat. No.: B13001104
M. Wt: 255.27 g/mol
InChI Key: IEMGHJVDSUDWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Ethyl-10H-phenoxazine-2-carboxylic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of phenoxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-10H-phenoxazine-2-carboxylic acid typically involves the reaction of phenoxazine with ethylating agents under controlled conditions. The process may include the following steps:

    Ethylation of Phenoxazine: Phenoxazine is reacted with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Carboxylation: The ethylated phenoxazine is then subjected to carboxylation using carbon dioxide or a carboxylating reagent like phosgene. This step introduces the carboxylic acid group at the desired position on the phenoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-10H-phenoxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenoxazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted phenoxazine derivatives.

Scientific Research Applications

10-Ethyl-10H-phenoxazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interactions of phenoxazine derivatives with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique chemical structure makes it a candidate for drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 10-Ethyl-10H-phenoxazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine: The parent compound of 10-Ethyl-10H-phenoxazine-2-carboxylic acid, known for its use in dyes and pigments.

    10-Methyl-10H-phenoxazine-2-carboxylic acid: A similar compound with a methyl group instead of an ethyl group, used in similar applications.

    10-Phenyl-10H-phenoxazine-2-carboxylic acid: Another derivative with a phenyl group, investigated for its unique chemical properties.

Uniqueness

This compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability are advantageous.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

10-ethylphenoxazine-2-carboxylic acid

InChI

InChI=1S/C15H13NO3/c1-2-16-11-5-3-4-6-13(11)19-14-8-7-10(15(17)18)9-12(14)16/h3-9H,2H2,1H3,(H,17,18)

InChI Key

IEMGHJVDSUDWFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.